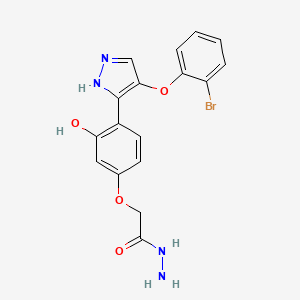
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyrrolidinone ring, which is a common motif in many pharmaceuticals due to its ability to mimic the peptide bond. The 3,4-dimethoxyphenyl group is a common substituent in many natural products and pharmaceuticals, often contributing to their biological activity . The 3,3,5-trimethylcyclohexyl group is a type of cyclohexane, a common structural motif in many natural products.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Urease Inhibitors and Medical Applications
Urease inhibitors, including certain urea derivatives, have been extensively studied for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These studies suggest that urea derivatives could be significant in developing new therapeutic agents for treating infections where urease activity contributes to disease pathology. However, challenges such as side effects and the need for alternative therapies highlight the importance of ongoing research in this area (Kosikowska & Berlicki, 2011).
Applications in Nitrogen Metabolism and Agriculture
In agriculture, urea derivatives are crucial for nitrogen metabolism in ruminants and as nitrogen fertilizers. They serve as non-protein nitrogen sources, offering an economical way to meet the dietary protein requirements of ruminants. This application underscores the role of urea derivatives in improving the efficiency of nitrogen utilization in animal nutrition, contributing to sustainable farming practices. Furthermore, the use of urease inhibitors can mitigate environmental impacts, such as ammonia volatilization from urea-based fertilizers, demonstrating the environmental significance of these compounds (Jin et al., 2018).
Role in Industrial Applications
Urea derivatives are also explored for various industrial applications, including their role in energy storage and as potential hydrogen carriers. These applications highlight the versatility and potential of urea derivatives in contributing to energy solutions, showcasing the broad scope of scientific research where these compounds are applicable. The exploration of urea as a hydrogen carrier illustrates the innovative approaches to utilizing urea derivatives for sustainable and long-term energy supply solutions (Rollinson et al., 2011).
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3,3,5-trimethylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-14-8-15(12-22(2,3)11-14)23-21(27)24-16-9-20(26)25(13-16)17-6-7-18(28-4)19(10-17)29-5/h6-7,10,14-16H,8-9,11-13H2,1-5H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPXDZIPMVZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2803386.png)
![Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803387.png)
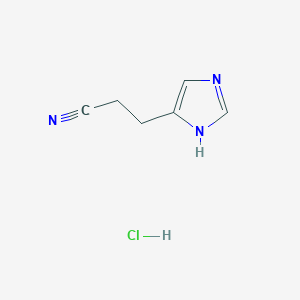
![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803394.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}-3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2803395.png)
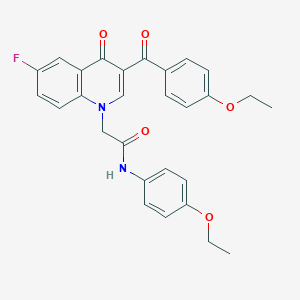
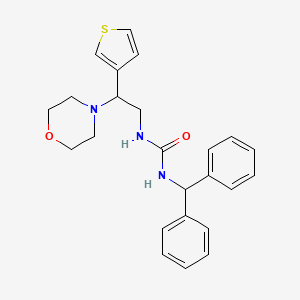
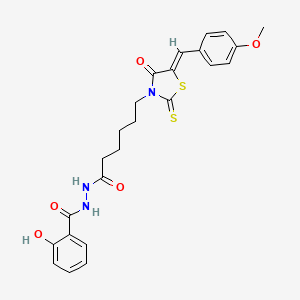
![2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2803401.png)
![N-(1-cyanocyclohexyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2803403.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2803404.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)
